molecular formula C21H20ClN3O3S2 B2362772 N-(4-chlorophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 953993-62-9

N-(4-chlorophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2362772
CAS RN: 953993-62-9
M. Wt: 461.98
InChI Key: MWAYJPMKOOUPCR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O3S2 and its molecular weight is 461.98. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chloroacetamide Herbicides and Their Metabolism

Chloroacetamide herbicides, including related structures to the compound , have been extensively researched for their selective pre-emergent or early post-emergent herbicidal properties against annual grasses and broad-leaved weeds in various crops. These studies explore the biochemical mechanisms of action, environmental fate, and metabolic pathways in both plants and animals. For example, research into the metabolism of chloroacetamide herbicides in human and rat liver microsomes has shed light on the enzymatic pathways involved in the detoxification and bioactivation of these compounds, highlighting species-specific differences in metabolism and potential implications for human health (Coleman et al., 2000; Coleman et al., 2000).

Structural Studies and Chemical Synthesis

Structural analysis and synthetic chemistry research have provided valuable insights into the chemical characteristics and potential applications of compounds structurally related to N-(4-chlorophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide. Studies on the crystal structures of similar compounds reveal intricate details about their molecular conformations, intermolecular interactions, and potential for forming diverse chemical arrays, which could inform the design of new materials or bioactive molecules (Boechat et al., 2011).

properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxy-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S2/c1-13-3-8-17(18(9-13)28-2)25-19(26)10-16-11-29-21(24-16)30-12-20(27)23-15-6-4-14(22)5-7-15/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAYJPMKOOUPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

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